(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

Chiral Resolution Diastereomer Separation Stereochemical Integrity

(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL (CAS 1270279-94-1) is a chiral 1,2‑amino alcohol bearing a 4‑bromo‑2,6‑difluorophenyl ring. The molecule possesses two adjacent stereogenic centers (C1 and C2), giving four possible stereoisomers.

Molecular Formula C9H10BrF2NO
Molecular Weight 266.08 g/mol
Cat. No. B13044708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
Molecular FormulaC9H10BrF2NO
Molecular Weight266.08 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=C(C=C1F)Br)F)N)O
InChIInChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1
InChIKeyMFAKSCMQXMQSKT-AJAUBTJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL Is Procured as a Defined Single Enantiomer


(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL (CAS 1270279-94-1) is a chiral 1,2‑amino alcohol bearing a 4‑bromo‑2,6‑difluorophenyl ring. The molecule possesses two adjacent stereogenic centers (C1 and C2), giving four possible stereoisomers. The (1S,2S) configuration establishes a specific syn‑relationship between the amino and hydroxyl groups, which dictates spatial presentation of hydrogen‑bond donor/acceptor pairs and the orientation of the halogenated aryl ring in any downstream application . In drug‑discovery programs, such 1,2‑amino alcohols serve as chiral scaffolds for kinase‑focused libraries, covalent‑warhead intermediates, and as precursors to β‑amino alcohols that are privileged motifs in biologically active molecules [1]. Procuring the exact single enantiomer is therefore non‑negotiable for any program where stereochemical identity directly controls target‑binding geometry.

Why Generic Substitution of (1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL with Another Stereoisomer or Analog Is Unacceptable


The four stereoisomers of this scaffold—(1S,2S), (1R,2R), (1S,2R), and (1R,2S)—are distinct chemical entities with separate CAS registrations . In any chiral environment, including an enzyme active site or a receptor binding pocket, the syn‑ versus anti‑arrangement of the 1‑amino and 2‑hydroxyl groups fundamentally alters the pharmacophore. Even if the isomers were equally soluble and chemically stable, their target‑engagement profiles would diverge because the vectors of the aryl ring, amine, and alcohol change dramatically between diastereomers. Consequently, pharmacological data generated with an isomer mixture or the wrong single enantiomer cannot be extrapolated to the (1S,2S) form. Procurement specifications must therefore require a defined stereochemical purity (typically ≥98% by chiral HPLC) and disclosure of the enantiomeric excess [1].

Quantitative Differentiation of (1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL: Evidence Dimensions


Stereochemical Purity and Diastereomeric Differentiation Versus (1S,2R) and (1R,2S) Isomers

The (1S,2S) isomer exhibits a distinct diastereomeric relationship with its (1S,2R) and (1R,2S) epimers, resulting in different physicochemical and chiroptical properties that enable baseline separation on chiral stationary phases . This chromatographic resolution is critical; at their respective limits of detection (typically <0.5% for the minor diastereomer), the impurity profiles directly inform whether a batch is pharmaceutically acceptable. Commercial lots of the (1S,2S) compound are consistently specified with a minimum chemical purity of 98% and an enantiomeric excess (ee) value ≥95%, as measured by chiral HPLC or SFC . Such purity benchmarks ensure that any downstream SAR conclusions or in vivo bioactivity measurements are unambiguously attributable to the intended stereoisomer.

Chiral Resolution Diastereomer Separation Stereochemical Integrity

Halogenation Pattern as a Determinant of Lipophilicity Relative to Non‑halogenated Phenyl and Mono‑halogenated Analogs

The 4‑bromo‑2,6‑difluoro substitution pattern confers a distinct electronic and steric profile compared with unsubstituted phenyl or mono‑halogenated congeners. The para‑bromine atom provides both heavy‑atom polarizability (favorable for halogen bonding at protein‑ligand interfaces) and metabolic stability, while the ortho‑fluorines exert a strong electron‑withdrawing effect that lowers the pKₐ of proximate functional groups and increases oxidative metabolic resistance [1]. Calculated ClogP values for the bromo‑difluoro aryl‑substituted amino alcohols (ClogP ≈ 1.8–2.2) are approximately 1.5–2.0 log units higher than those of the corresponding des‑bromo‑difluoro phenyl analogs (ClogP ≈ 0.3–0.5), representing a >10‑fold difference in octanol/water partition coefficient that directly influences membrane permeability and non‑specific protein binding [2].

Lipophilicity Halogen Bonding Metabolic Stability

Ortho,Ortho‑Difluoro Substitution as a Masked Phenol Surrogate and Its Impact on Hydrogen‑Bond Donor Capacity

The 2,6‑difluoro substitution pattern is widely recognized in medicinal chemistry as a phenol bioisostere. In the (1S,2S) compound, the ortho‑fluorines withdraw electron density from the aromatic ring, decreasing the basicity of any nitrogen substituent while simultaneously modulating the π‑stacking potential of the ring [1]. This electronic perturbation can alter binding affinity to aromatic recognition sites such as those found in kinase hinge regions or bromodomains, compared to the non‑fluorinated phenyl scaffold. Furthermore, the ortho‑fluorines restrict rotational freedom of the aryl–C1 bond, potentially pre‑organizing the ligand for a specific binding conformation [2].

Bioisostere Hydrogen Bonding Molecular Recognition

Procurement‑Driven Application Scenarios for (1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL


Chiral Building Block for Kinase‑Focused Compound Libraries

The (1S,2S)‑configured 1‑amino‑2‑propanol moiety serves as a versatile intermediate for constructing ATP‑competitive kinase inhibitors. The 4‑bromo‑2,6‑difluorophenyl group functions as a hinge‑binding motif via halogen‑bonding interactions with backbone carbonyls, while the defined (1S,2S) stereochemistry ensures a consistent vector of the 2‑OH group for ribose‑pocket contacts. By specifying the single (1S,2S) enantiomer (CAS 1270279-94-1), medicinal chemistry teams eliminate the need for downstream chiral separation and guarantee reproducible SAR across compound series .

Intermediate for Covalent Inhibitor Warhead Elaboration

The primary amine at C1 can be selectively functionalized (e.g., acryloylation, chloroacetamidation) to generate electrophilic warheads for irreversible target engagement. The (1S,2S) configuration fixes the spatial arrangement of the warhead relative to the aryl binding element, a critical parameter when optimizing covalent targeting of cysteine or lysine residues in enzyme active sites . The bromine atom offers an additional handle for late‑stage diversification through palladium‑catalyzed cross‑coupling reactions without disturbing the chiral centers [1].

Reference Standard for Chiral Purity Method Validation

Because the four stereoisomers of 1‑Amino‑1‑(4‑bromo‑2,6‑difluorophenyl)propan‑2‑OL are chromatographically resolvable, the pure (1S,2S) enantiomer is an essential reference standard for developing and validating chiral HPLC or SFC methods. Quality‑control laboratories use this defined standard to calibrate retention‑time windows, establish system suitability parameters, and quantify enantiomeric excess in production lots of related active pharmaceutical ingredients or intermediates .

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